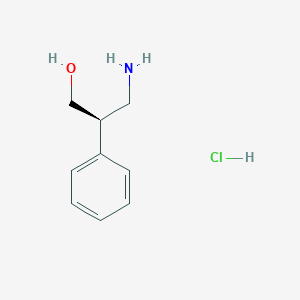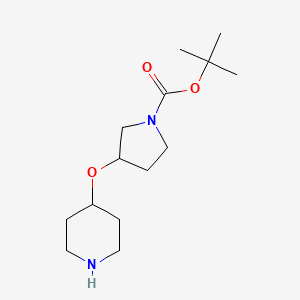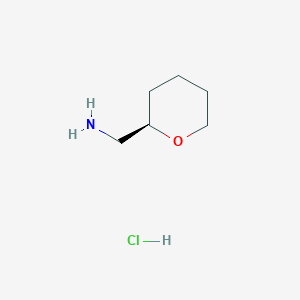![molecular formula C6H13ClN2 B1403763 (1R,4R)-2-methyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride CAS No. 1403763-25-6](/img/structure/B1403763.png)
(1R,4R)-2-methyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,4R)-2-methyl-2,5-diazabicyclo[221]heptane dihydrochloride is a bicyclic compound with a unique structure that includes two nitrogen atoms within a seven-membered ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R,4R)-2-methyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride typically involves an epimerization–lactamization cascade reaction. This process starts with functionalized (2S,4R)-4-aminoproline methyl esters, which undergo 2-epimerization under basic conditions. This is followed by an intramolecular aminolysis of the (2R)-epimer to form the bridged lactam intermediates . Key factors for this reaction include the use of an electron-withdrawing N-protective group in the substrates and a strong base as the promoter .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis would apply. This includes optimizing reaction conditions for yield and purity, scaling up the reaction from laboratory to industrial scale, and ensuring the availability of starting materials and reagents.
Analyse Chemischer Reaktionen
Types of Reactions
(1R,4R)-2-methyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride can undergo various chemical reactions, including:
Epimerization: The compound can undergo epimerization under basic conditions, leading to different stereoisomers.
Lactamization: Intramolecular aminolysis can result in the formation of bridged lactam intermediates.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases for epimerization and electron-withdrawing N-protective groups to facilitate the reactions .
Major Products
The major products formed from these reactions are typically the bridged lactam intermediates, which can be further functionalized for various applications .
Wissenschaftliche Forschungsanwendungen
(1R,4R)-2-methyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride has several scientific research applications:
Wirkmechanismus
The mechanism by which (1R,4R)-2-methyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride exerts its effects involves its interaction with molecular targets, such as enzymes and proteins. The compound’s bicyclic structure allows it to fit into specific binding sites, influencing the activity of these targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S,4R)-4-aminoproline methyl esters: These are precursors in the synthesis of (1R,4R)-2-methyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride.
Bicyclo[2.2.1]heptane derivatives: These compounds share a similar bicyclic structure and are used in various chemical applications.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of two nitrogen atoms within the bicyclic ring, which confer distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
1403763-25-6 |
|---|---|
Molekularformel |
C6H13ClN2 |
Molekulargewicht |
148.63 g/mol |
IUPAC-Name |
(1R,4R)-2-methyl-2,5-diazabicyclo[2.2.1]heptane;hydrochloride |
InChI |
InChI=1S/C6H12N2.ClH/c1-8-4-5-2-6(8)3-7-5;/h5-7H,2-4H2,1H3;1H/t5-,6-;/m1./s1 |
InChI-Schlüssel |
XCLCKFCUXSBGMO-KGZKBUQUSA-N |
SMILES |
CN1CC2CC1CN2.Cl.Cl |
Isomerische SMILES |
CN1C[C@H]2C[C@@H]1CN2.Cl |
Kanonische SMILES |
CN1CC2CC1CN2.Cl |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Methyl 2-methoxy-6-(2-methoxyphenyl)thieno[3,2-d]pyrimidine-4-carboxylate](/img/structure/B1403689.png)

![5-[(5-bromo-2-methoxyphenyl)methylidene]-3-[(4-methylphenyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B1403691.png)
![tert-butyl (R)-(5-benzyl-5-azaspiro[2.4]heptan-7-yl)carbamate](/img/structure/B1403692.png)


![Tert-butyl 1-oxaspiro[2.5]octan-6-ylcarbamate](/img/structure/B1403696.png)

![2-tert-Butyloxycarbonylaminomethyl-[5-(4-methoxyphenyl)-[1,3,4]oxadiazole](/img/structure/B1403699.png)

